N-Boc-D-Glucamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-D-Glucamine is typically synthesized by reacting D-glucosamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Boc-D-Glucamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The hydroxyl groups in the glucosamine moiety can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields D-glucosamine.
Oxidized Products: Oxidation of hydroxyl groups forms ketones.
Reduced Products: Reduction of ketones forms alcohols.
Scientific Research Applications
N-Boc-D-Glucamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-D-Glucamine involves its role as a protected form of D-glucosamine. Upon deprotection, D-glucosamine participates in glycoprotein metabolism, forming glycosaminoglycans that are essential for the extracellular matrix of connective tissues . These glycosaminoglycans play a crucial role in maintaining the structural integrity and function of cartilage and other tissues .
Comparison with Similar Compounds
N-Acetyl-D-Glucosamine: Another derivative of D-glucosamine with an acetyl group instead of a Boc group.
D-Glucosamine Hydrochloride: The hydrochloride salt form of D-glucosamine.
Comparison:
N-Boc-D-Glucamine vs. N-Acetyl-D-Glucosamine: this compound is more commonly used in organic synthesis due to the stability of the Boc group under various reaction conditions, whereas N-Acetyl-D-Glucosamine is more prevalent in biological applications.
This compound vs. D-Glucosamine Hydrochloride: this compound is used as a protected form of D-glucosamine in synthetic chemistry, while D-Glucosamine Hydrochloride is used directly in biological and medical applications.
Properties
IUPAC Name |
tert-butyl N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO7/c1-11(2,3)19-10(18)12-4-6(14)8(16)9(17)7(15)5-13/h6-9,13-17H,4-5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJSZQQZQQPJIM-JQCXWYLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(C(CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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